molecular formula C7H12ClF2N B13008429 6,6-Difluorobicyclo[3.2.0]heptan-3-amine hydrochloride

6,6-Difluorobicyclo[3.2.0]heptan-3-amine hydrochloride

Cat. No.: B13008429
M. Wt: 183.63 g/mol
InChI Key: WJLRUFVGIYHCGN-UHFFFAOYSA-N
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Description

6,6-Difluorobicyclo[320]heptan-3-amine hydrochloride is a chemical compound with the molecular formula C7H12ClF2N It is characterized by its bicyclic structure, which includes two fluorine atoms and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Difluorobicyclo[3.2.0]heptan-3-amine hydrochloride typically involves the fluorination of a bicyclic precursor followed by the introduction of the amine group. The reaction conditions often require the use of specific fluorinating agents and catalysts to achieve the desired substitution on the bicyclic framework. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

6,6-Difluorobicyclo[3.2.0]heptan-3-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitroso compounds.

    Reduction: The compound can be reduced to modify the bicyclic structure or the amine group.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield nitroso derivatives, while substitution reactions can introduce various functional groups into the bicyclic framework.

Scientific Research Applications

6,6-Difluorobicyclo[3.2.0]heptan-3-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 6,6-Difluorobicyclo[3.2.0]heptan-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and the amine group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane
  • 6,6-Difluorobicyclo[3.2.0]heptan-3-ol
  • 6,6-Difluorobicyclo[3.2.0]heptan-3-one

Uniqueness

6,6-Difluorobicyclo[3.2.0]heptan-3-amine hydrochloride is unique due to its specific fluorine substitution pattern and the presence of an amine group. This combination of features imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H12ClF2N

Molecular Weight

183.63 g/mol

IUPAC Name

6,6-difluorobicyclo[3.2.0]heptan-3-amine;hydrochloride

InChI

InChI=1S/C7H11F2N.ClH/c8-7(9)3-4-1-5(10)2-6(4)7;/h4-6H,1-3,10H2;1H

InChI Key

WJLRUFVGIYHCGN-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2C1CC2(F)F)N.Cl

Origin of Product

United States

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